molecular formula C12H2Cl6O B1329245 1,2,4,6,7,8-Hexachlorodibenzofuran CAS No. 67562-40-7

1,2,4,6,7,8-Hexachlorodibenzofuran

Cat. No.: B1329245
CAS No.: 67562-40-7
M. Wt: 374.9 g/mol
InChI Key: CKDDYGBBKXIHRY-UHFFFAOYSA-N
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Description

1,2,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by six chlorine atoms substituted at the 1,2,4,6,7,8 positions of the dibenzofuran structure. Its molecular formula is C₁₂H₂Cl₆O, with a molecular weight of ~374.85 g/mol (based on isotopic mass calculations of similar isomers) . PCDFs are environmental pollutants formed during combustion processes and industrial activities, with 1,2,4,6,7,8-HxCDF identified as a minor but persistent congener in atmospheric particulate matter .

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic route reported in literature involves:

Step Reagents/Conditions Description
1 Chlorobenzene, tertiary butyl chloride, oxygen, Pt/Al2O3 catalyst Catalytic oxidative chlorination at 360°C under 750 Torr for short reaction time (~0.3 s) to form chlorinated intermediates
2 Controlled heating and reaction time adjustment Formation of hexachlorodibenzofuran isomers including 1,2,4,6,7,8-hexachlorodibenzofuran
3 Purification by chromatographic methods Isolation of the target hexachlorodibenzofuran isomer

This method is supported by environmental chemistry studies focusing on xenobiotic formation during combustion and catalytic processes.

Preparation Data and Yield Considerations

  • The yield of this compound depends on reaction conditions such as temperature, catalyst type, and chlorinating agent concentration.
  • Typical yields are moderate due to the formation of multiple isomers and side products.
  • Purification often requires high-resolution chromatographic techniques to separate closely related chlorinated dibenzofurans.

Solubility and Stock Solution Preparation

For research and analytical purposes, this compound is prepared as stock solutions in solvents like chloroform or dimethyl sulfoxide (DMSO). Heating and ultrasonic treatment improve solubility.

Amount of Compound (mg) Solvent Volume for 1 mM (mL) Solvent Volume for 5 mM (mL) Solvent Volume for 10 mM (mL)
1 2.67 0.53 0.27
5 13.34 2.67 1.33
10 26.67 5.33 2.67

Note: Solutions should be stored at -20°C or -80°C to maintain stability, with limited freeze-thaw cycles.

Analytical and Purification Techniques Related to Preparation

  • Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is the standard for confirming the identity and purity of synthesized hexachlorodibenzofurans.
  • Cleanup methods involving multilayer silica gel and Florisil columns are used to purify samples post-synthesis or extraction.
  • Sulfuric acid-impregnated silica gel treatment is employed to remove lipids and other impurities in biological or environmental samples containing PCDFs.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Direct Chlorination Cl2, FeCl3 or AlCl3 catalysts Simple, direct Low selectivity, multiple isomers
Catalytic Oxidative Chlorination Pt/Al2O3, O2, tertiary butyl chloride, 360°C, 750 Torr Higher selectivity, industrially relevant Requires high temperature and pressure
Stepwise Chlorination + Cyclization Chlorinated biphenyls/phenols, oxidative coupling Better control over substitution Multi-step, time-consuming

Research Findings and Notes

  • The formation of this compound is often observed as a byproduct in combustion and waste incineration processes, indicating the relevance of catalytic oxidative chlorination pathways.
  • The compound exhibits low solubility in common solvents, necessitating careful preparation of stock solutions for analytical use.
  • Purification and analysis require advanced chromatographic and spectrometric techniques due to the presence of multiple chlorinated dibenzofuran congeners with similar properties.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in less chlorinated compounds .

Scientific Research Applications

Health Risks
Research indicates that exposure to hexachlorodibenzofuran can lead to various health issues. Studies have shown associations between organochlorine compounds and peripheral neuropathy. For example, one study highlighted a strong dose-response relationship between organochlorine pesticide exposure and the prevalence of peripheral neuropathy among participants .

Case Studies

Case Study 1: Environmental Impact Assessment
A study conducted in contaminated areas revealed elevated levels of hexachlorodibenzofuran in sediment samples. The findings demonstrated its persistence in the environment and potential bioaccumulation in aquatic organisms. This study emphasized the need for continuous monitoring and remediation efforts to mitigate environmental risks associated with this compound.

Case Study 2: Public Health Research
In a cohort study investigating the health effects of persistent organic pollutants (POPs), researchers found that individuals with higher serum concentrations of hexachlorodibenzofuran exhibited increased risks of metabolic disorders. The adjusted odds ratios indicated a significant correlation between hexachlorodibenzofuran levels and adverse health outcomes among various age groups .

Regulatory Framework

Due to its toxicological profile and environmental persistence, regulatory agencies have established guidelines for monitoring hexachlorodibenzofuran levels in various environments. The establishment of toxic equivalency factors (TEFs) for polychlorinated dibenzo-p-dioxins and dibenzofurans helps assess the relative toxicity of these compounds compared to dioxins .

Mechanism of Action

1,2,4,6,7,8-Hexachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes. This leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Hexachlorodibenzofurans differ in chlorine substitution patterns, which critically influence their toxicity and environmental behavior. Key isomers include:

Isomer Name CAS Number Chlorine Positions Molecular Weight (g/mol)
1,2,4,6,7,8-Hexachlorodibenzofuran Not explicitly listed 1,2,4,6,7,8 374.85 (estimated)
1,2,3,4,7,8-Hexachlorodibenzofuran 70648-26-9 1,2,3,4,7,8 374.862
1,2,3,6,7,8-Hexachlorodibenzofuran 57117-44-9 1,2,3,6,7,8 374.862
2,3,4,6,7,8-Hexachlorodibenzofuran 60851-34-5 2,3,4,6,7,8 374.862
1,2,3,7,8,9-Hexachlorodibenzofuran 72918-21-9 1,2,3,7,8,9 374.862

Key Differences :

  • Toxicity: Isomers with chlorine atoms at the 2,3,7,8-positions (e.g., 2,3,4,6,7,8-HxCDF) exhibit higher toxicity due to their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These isomers bind strongly to the aryl hydrocarbon receptor (AhR), triggering carcinogenic and immunotoxic effects .
  • Environmental Prevalence : 2,3,4,6,7,8-HxCDF and 1,2,3,6,7,8-HxCDF are more frequently detected in ambient particulate matter, whereas 1,2,4,6,7,8-HxCDF is less commonly reported .

Physicochemical Properties

Comparative data for select isomers:

Property 1,2,3,4,7,8-HxCDF 2,3,4,6,7,8-HxCDF 1,2,3,7,8,9-HxCDF
logP (octanol/water) 7.506 7.5 (estimated) 7.4 (estimated)
Water Solubility 10⁻¹⁰.⁶⁶ g/L Not reported Not reported
Vapor Pressure ~10⁻⁷ mmHg ~10⁻⁷ mmHg ~10⁻⁷ mmHg

Key Insight : All HxCDF isomers exhibit extreme hydrophobicity and low volatility, favoring bioaccumulation in lipid-rich tissues .

Toxicological Profiles

Toxicity equivalence factors (TEFs) relative to TCDD (TEF = 1):

Isomer WHO 2005 TEF
1,2,4,6,7,8-HxCDF 0.1 (assigned to most HxCDFs)
2,3,4,6,7,8-HxCDF 0.1
1,2,3,4,7,8-HxCDF 0.1
1,2,3,7,8,9-HxCDF 0.1

Notable Findings:

  • Despite similar TEFs, 2,3,4,6,7,8-HxCDF is prioritized in regulatory monitoring due to its higher environmental concentrations and AhR-binding affinity .
  • In biochar toxicity studies, heptachlorodibenzofurans (e.g., 1,2,3,4,6,7,8-HpCDF) showed measurable concentrations (0.14–0.25 ng/kg), whereas HxCDFs were below detection limits (<0.1 ng/kg) .

Analytical Detection

Gas chromatography (GC) retention times vary by isomer:

Isomer GC Column Type Retention Time (min) Reference
2,3,4,6,7,8-HxCDF DB-5 25.3
1,2,3,4,7,8-HxCDF SP-2331 22.8

Methodology: NIST-standardized GC-MS protocols with nonane or toluene as solvents are widely used for isomer-specific quantification .

Biological Activity

1,2,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the chlorinated dibenzofuran family and is recognized for its potential biological activities and environmental impacts. This article explores its biological mechanisms, toxicity profiles, and implications for human health and ecological risk.

Chemical Structure and Properties

  • Chemical Formula : C12H2Cl6O
  • Molecular Weight : 406.89 g/mol
  • CAS Number : 57653-85-7

HxCDF is characterized by six chlorine atoms substituted on the dibenzofuran structure, which significantly influences its biological activity and toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

HxCDF is known to act as an agonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various environmental toxins. Activation of AhR leads to alterations in gene expression associated with xenobiotic metabolism and can induce cytochrome P450 enzymes such as CYP1A1. This induction is linked to toxicological effects including carcinogenesis and endocrine disruption .

Toxicity Profiles

Research has demonstrated that HxCDF exhibits significant toxicity across various biological models. Notable findings include:

  • Thymic Atrophy : Exposure to HxCDF has been shown to induce thymic atrophy in rodent models, which can impair immune function .
  • Weight Reduction : Significant weight loss has been observed in animals following exposure to HxCDF, indicating systemic toxicity .
  • Gene Expression Alterations : HxCDF exposure alters the expression of genes involved in detoxification pathways and inflammation .

Case Study 1: Immunotoxicity in Rodents

A study conducted on mice exposed to varying concentrations of HxCDF revealed dose-dependent effects on immune function. The results indicated that higher concentrations led to significant reductions in lymphocyte counts and alterations in cytokine production profiles, suggesting immunosuppressive effects .

Case Study 2: Developmental Toxicity

Research involving pregnant rats exposed to HxCDF demonstrated developmental toxicity characterized by fetal growth retardation and malformations. The study highlighted the potential for HxCDF to cross the placental barrier and affect fetal development adversely .

Comparative Toxicity Data

The following table summarizes the relative potency of HxCDF compared to other dioxin-like compounds based on various bioassays:

CompoundRelative Potency (REP)WHO Toxic Equivalency Factor (TEF)
1,2,3,7,8-Pentachlorodibenzofuran0.030.1
This compound0.050.05
2,3,7,8-Tetrachlorodibenzo-p-dioxin1.01.0

The data indicate that while HxCDF exhibits lower relative potency compared to some other dioxins, its effects are still significant within certain biological contexts.

Environmental Impact

HxCDF is persistent in the environment due to its chlorinated structure. It accumulates in the food chain and poses risks to wildlife and human health through bioaccumulation. Regulatory assessments have classified it as a hazardous substance due to its potential carcinogenic effects and ability to disrupt endocrine systems .

Q & A

Basic Research Questions

Q. How can 1,2,4,6,7,8-HxCDF be reliably identified in environmental samples given its structural similarity to other hexachlorodibenzofuran isomers?

Methodological Answer:

  • Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) to resolve co-eluting isomers. Optimize chromatographic conditions (e.g., DB-5MS capillary columns) to achieve baseline separation, as isomer-specific retention times are critical .
  • Validate detection with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for matrix effects and instrument variability .
  • Cross-validate results using EPA Method 1613 for dioxin/furan analysis, which specifies quality control criteria for isomer identification in water, soil, and tissue matrices .

Q. What are the primary environmental matrices where 1,2,4,6,7,8-HxCDF has been detected, and what analytical challenges arise in these media?

Methodological Answer:

  • Sediment and sludge are primary reservoirs due to the compound’s hydrophobicity (Kow>6K_{ow} > 6). Use pressurized liquid extraction (PLE) with toluene:acetone (9:1) for recovery, followed by silica gel cleanup to remove interfering lipids .
  • Challenges include low concentrations (often <1 pg/g), requiring large sample volumes (10–50 g dry weight) and preconcentration via rotary evaporation. Matrix-matched calibration curves are essential to account for recovery losses .

Q. How is 1,2,4,6,7,8-HxCDF quantified in human serum, and what are the detection limits?

Methodological Answer:

  • Employ isotope dilution HRMS with 13C^{13}\text{C}-labeled surrogates to achieve precision (±15% RSD) at sub-pg/g levels. Detection limits (MDLs) for serum are ~0.05 pg/g lipid weight, as validated in NHANES studies .
  • Address lipid interference via sulfuric acid-impregnated silica columns, and normalize results to total lipid content to account for inter-individual variability .

Advanced Research Questions

Q. How do toxicokinetic parameters (e.g., half-life, bioaccumulation) of 1,2,4,6,7,8-HxCDF compare to other HxCDF isomers in mammalian models?

Methodological Answer:

  • Comparative studies in rodents show that chlorination pattern affects hepatic sequestration. Use AhR-binding assays (e.g., luciferase reporter gene systems) to quantify isomer-specific receptor affinity, as AhR activation correlates with hepatic retention and toxicity .
  • Model bioaccumulation using physiologically based pharmacokinetic (PBPK) simulations parameterized with isomer-specific log KowK_{ow} and tissue:blood partition coefficients. Limited data for 1,2,4,6,7,8-HxCDF necessitate extrapolation from structurally similar congeners (e.g., 1,2,3,6,7,8-HxCDF) .

Q. What mechanisms underlie the discrepancies in reported toxicity values for 1,2,4,6,7,8-HxCDF across studies?

Methodological Answer:

  • Discrepancies arise from varying assay endpoints (e.g., EC50 vs. LD50) and differences in congener purity . Require purity verification (>98%) via GC/ECD or LC-UV to exclude co-eluting contaminants .
  • Harmonize data using toxic equivalency factors (TEFs) . While 1,2,4,6,7,8-HxCDF lacks a WHO-assigned TEF, its potency can be estimated relative to 2,3,7,8-TCDD using in vitro CYP1A1 induction assays .

Q. How can computational models predict the environmental fate of 1,2,4,6,7,8-HxCDF given sparse monitoring data?

Methodological Answer:

  • Apply QSPR (quantitative structure-property relationship) models using descriptors like molecular connectivity indices and chlorination symmetry to estimate degradation half-lives in air (t1/2510t_{1/2} \approx 5–10 days via OH radical oxidation) and sediment (t1/2>10t_{1/2} > 10 years) .
  • Validate predictions with fugacity-based multimedia models (e.g., TaPL3) parameterized with regional climate and soil organic carbon data .

Q. Data Gaps and Research Priorities

  • Toxicological thresholds : No acute oral MRL exists for 1,2,4,6,7,8-HxCDF due to insufficient dose-response data. Priority studies should follow ATSDR’s MRL framework using subchronic rodent exposures with histopathological and biochemical endpoints .
  • Isomer-specific monitoring : Current EPA methods prioritize 2,3,7,8-substituted isomers. Expand HRGC/HRMS libraries to include 1,2,4,6,7,8-HxCDF reference spectra for regulatory compliance testing .

Properties

IUPAC Name

1,2,4,6,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDYGBBKXIHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217893
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-40-7
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 2
1,2,4,6,7,8-Hexachlorodibenzofuran
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1,2,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 4
1,2,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 5
1,2,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 6
1,2,4,6,7,8-Hexachlorodibenzofuran

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